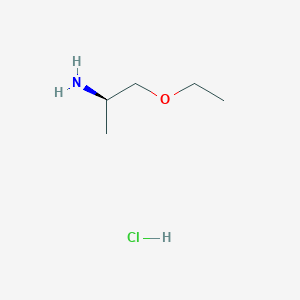

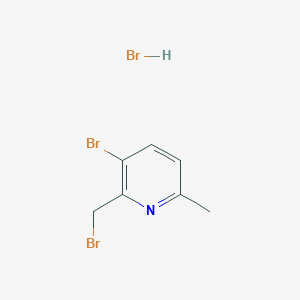

![molecular formula C9H8F4O2 B2479318 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol CAS No. 1557668-04-8](/img/structure/B2479318.png)

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the empirical formula C9H8F4O . It is a derivative of phenol, where one of the hydrogen atoms in the aromatic ring is replaced by a trifluoromethoxy group and another by a fluoro group .

Molecular Structure Analysis

The molecular structure of “1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol” can be represented by the SMILES stringOCCC1=CC(C(F)(F)F)=CC=C1F . This indicates that the compound has a phenyl ring with a trifluoromethoxy group and a fluoro group attached to it, along with an ethanol group .

Scientific Research Applications

Functionalization via Lithiation and Electrophilic Reactions

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol serves as a valuable reactant for functionalization processes. Researchers can lithiate it and subsequently react it with electrophiles to introduce specific functional groups. This method allows for precise modification of organic molecules, making it useful in synthetic chemistry and drug discovery .

Rhodium-Catalyzed Conjugate Addition Reactions

The compound finds application in selective rhodium-catalyzed conjugate addition reactions. These reactions enable the installation of functional groups at specific positions in organic molecules. Researchers can use this strategy to synthesize complex molecules with high regioselectivity and efficiency .

Inhibitors of Kinesin Spindle Protein (KSP)

Scientists have explored 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol derivatives as potential inhibitors of kinesin spindle protein (KSP). KSP plays a crucial role in cell division, and inhibiting it could have implications for cancer therapy. Researchers investigate these derivatives for their antitumor activity .

Building Block for Ureas in Medicinal Chemistry

The compound serves as a fluorinated building block in medicinal chemistry. Specifically, it is useful for preparing ureas from amines. Ureas are essential structural motifs found in various pharmaceuticals. Researchers can leverage this compound to create diverse urea-based molecules with improved properties .

Potential Antiviral Agents

While not extensively studied, 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol derivatives may exhibit antiviral properties. Researchers explore their potential as agents against specific viruses, although further investigation is needed to validate their efficacy .

Organic Synthesis and Methodology Development

Beyond specific applications, this compound contributes to the broader field of organic synthesis. Its unique fluorinated and trifluoromethoxy substituents make it an interesting building block for developing new synthetic methodologies. Researchers continue to explore its reactivity and applications in diverse contexts .

properties

IUPAC Name |

1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-5,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIYUKDOIGIVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC(F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

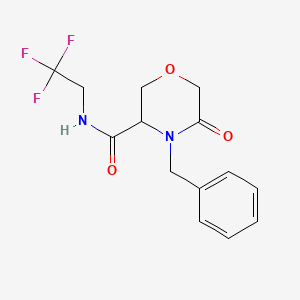

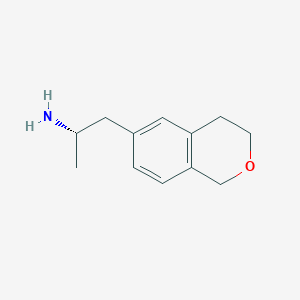

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

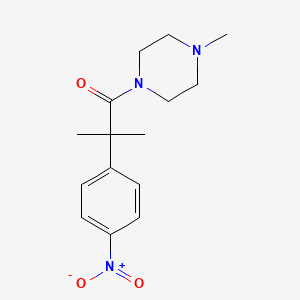

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)

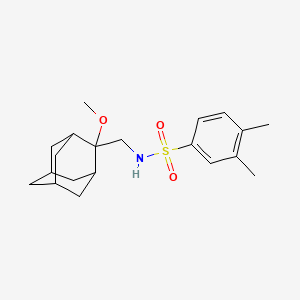

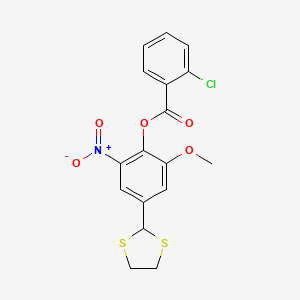

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

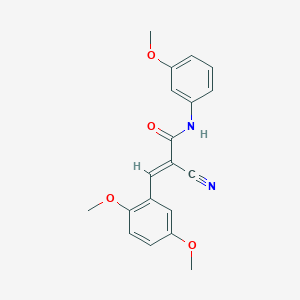

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)